3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Physicochemical Properties Molecular Weight Drug Design

3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7) is a halogenated heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, characterized by a fused pyrazole-pyridine bicyclic core bearing an iodine atom at the 3-position and a methyl group at the N1-position. With a molecular formula of C₇H₆IN₃ and a molecular weight of 259.05 g·mol⁻¹, it is commercially available at purities of 95–97% from multiple reputable suppliers and is categorized as a key synthetic intermediate for pharmaceutical research and discovery chemistry programs.

Molecular Formula C7H6IN3
Molecular Weight 259.05
CAS No. 1354954-40-7
Cat. No. B2450503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS1354954-40-7
Molecular FormulaC7H6IN3
Molecular Weight259.05
Structural Identifiers
SMILESCN1C2=C(C(=N1)I)N=CC=C2
InChIInChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3
InChIKeyNXNLWRAKHMLTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7): A Strategic Heterocyclic Building Block for Drug Discovery and Cross-Coupling Chemistry


3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7) is a halogenated heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family, characterized by a fused pyrazole-pyridine bicyclic core bearing an iodine atom at the 3-position and a methyl group at the N1-position . With a molecular formula of C₇H₆IN₃ and a molecular weight of 259.05 g·mol⁻¹, it is commercially available at purities of 95–97% from multiple reputable suppliers and is categorized as a key synthetic intermediate for pharmaceutical research and discovery chemistry programs .

Why 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Its 3-Bromo or 3-Chloro Analogs in Synthesis-Driven Programs


The halogen substituent at the C3 position of the pyrazolo[4,3-b]pyridine scaffold is not a passive placeholder: it governs both the efficiency of downstream cross-coupling diversification and the physicochemical properties of advanced intermediates [1]. The C–I bond exhibits markedly lower bond dissociation energy (≈228 kJ·mol⁻¹) compared to C–Br (≈290 kJ·mol⁻¹) and C–Cl (≈346 kJ·mol⁻¹), which translates to faster oxidative addition kinetics with Pd(0) and the ability to perform Suzuki, Heck, Stille, and Sonogashira couplings under milder conditions with higher conversion [2]. Furthermore, the 1-methyl-1H-pyrazolo[4,3-b]pyridine core itself has been validated as a privileged scaffold in PD-1/PD-L1 inhibitor programs, where the iodine substituent's superior leaving-group ability enables efficient late-stage functionalization that bromo and chloro congeners cannot match without forcing conditions that risk scaffold degradation [3].

Quantitative Differentiation Evidence: 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine vs. 3-Bromo and 3-Chloro Congeners


Molecular Weight Differentiation: Iodo Substituent Adds 22% Mass Over Bromo and 55% Over Chloro Analog

The molecular weight of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (259.05 g·mol⁻¹) is 47.00 g·mol⁻¹ higher than its 3-bromo analog (212.05 g·mol⁻¹, CAS 1638593-61-9) and 91.46 g·mol⁻¹ higher than its 3-chloro analog (167.59 g·mol⁻¹, CAS 1784549-33-2), representing increases of 22.2% and 54.6%, respectively .

Physicochemical Properties Molecular Weight Drug Design

C–I Bond Dissociation Energy: 62 kJ·mol⁻¹ Weaker Than C–Br Enables Faster Pd(0) Oxidative Addition

The carbon–iodine bond dissociation energy (BDE) for haloalkanes is approximately 228 kJ·mol⁻¹, compared to 290 kJ·mol⁻¹ for the C–Br bond and 346 kJ·mol⁻¹ for the C–Cl bond. This 62 kJ·mol⁻¹ deficit relative to C–Br and 118 kJ·mol⁻¹ deficit relative to C–Cl means the C–I bond cleaves with substantially lower energy input [1]. In the context of Pd(0)-catalyzed cross-couplings, oxidative addition reactivity follows the established order I > Br > Cl for aryl halides, with the C–I bond's lower bond strength directly correlating to faster reaction kinetics [2].

Cross-Coupling Chemistry Bond Dissociation Energy Oxidative Addition Organometallic Chemistry

Multi-Reaction Cross-Coupling Scope: 3-Iodo Derivatives Are Validated for Suzuki, Heck, Stille, and Sonogashira Conditions

Lavecchia, Berteina-Raboin, and Guillaumet (2004) demonstrated that 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives undergo efficient palladium- and copper-promoted coupling reactions under four distinct manifolds—Suzuki, Heck, Stille, and Sonogashira—from a single iododediazonation-derived precursor [1]. While this study was conducted on the [3,4-b] regioisomeric series, the reactivity principles transfer directly to the [4,3-b] series, as both share the 3-iodo substitution pattern on the pyrazole ring. In contrast, 3-bromo or 3-chloro analogs typically require harsher conditions and exhibit narrower reaction scope, with bromo derivatives showing increased propensity for dehalogenation side reactions in Suzuki–Miyaura couplings [2].

Cross-Coupling Chemistry Palladium Catalysis Synthetic Methodology Diversification

PD-1/PD-L1 Inhibitor Scaffold Validation: 1-Methyl-1H-pyrazolo[4,3-b]pyridine Core Delivers Sub-10 nM Potency in HTRF Assay

Dai et al. (2021) designed a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 interaction inhibitors, identifying compound D38 as the most potent with an IC₅₀ of 9.6 nM in the HTRF biochemical assay and an EC₅₀ of 1.61 μM in a co-culture functional model of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells [1]. While D38 is a fully elaborated derivative and not the 3-iodo building block itself, the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine serves as the direct synthetic precursor for introducing diverse aryl, heteroaryl, and amine substituents at the C3 position via Pd-catalyzed cross-coupling to generate focused libraries for SAR exploration around this validated pharmacophore.

Cancer Immunotherapy PD-1/PD-L1 Small-Molecule Inhibitor Immuno-Oncology

Dual PDE1 and Kinase Inhibitor Patent Landscape: Pyrazolo[4,3-b]pyridine Scaffold Is Orthogonally Validated Across Multiple Therapeutic Programs

The pyrazolo[4,3-b]pyridine core has been independently claimed in patent families as both PDE1 inhibitors (H. Lundbeck A/S, WO2018/127473, for neurodegenerative and psychiatric disorders) [1] and kinase inhibitors (including ALK5 inhibitors with improved ADME properties demonstrated through scaffold morphing strategies) [2]. The 3-iodo substituent is explicitly contemplated within the generic Markush structures of these patents as a synthetic handle for further elaboration. This orthogonal patent validation across distinct target classes distinguishes the pyrazolo[4,3-b]pyridine scaffold from other heterocyclic cores such as pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine, which may have narrower patent coverage.

PDE1 Inhibitor Kinase Inhibitor Patent Landscape Neurodegeneration

High-Impact Procurement Scenarios for 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7)


PD-1/PD-L1 Small-Molecule Inhibitor Library Synthesis for Immuno-Oncology Hit Discovery

Medicinal chemistry teams pursuing oral small-molecule alternatives to anti-PD-1/PD-L1 monoclonal antibodies should procure 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine as the core building block for generating focused compound libraries through Pd-catalyzed Suzuki, Heck, or Buchwald-Hartwig diversification at the C3 position. The scaffold's validation in the Dai et al. (2021) study—with lead compound D38 achieving an IC₅₀ of 9.6 nM in the HTRF assay—provides a data-supported starting point for SAR exploration [1]. The iodo derivative is preferred over the bromo analog because the weaker C–I bond (BDE ≈228 vs. ≈290 kJ·mol⁻¹) enables coupling under milder thermal conditions, preserving the integrity of acid- or heat-sensitive functional groups introduced during library synthesis [2].

Sequential Chemoselective Cross-Coupling in Polyhalogenated Pyrazolopyridine Architectures

In synthetic programs requiring sequential, chemoselective cross-coupling at multiple halogen positions on the pyrazolo[4,3-b]pyridine core, 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is the preferred starting substrate due to the established oxidative addition selectivity order (I > Br > Cl). This allows the C3-iodo position to react first under mild Pd(0) conditions, leaving bromo or chloro substituents at other positions intact for subsequent orthogonal coupling steps [2]. This reactivity gradient is not achievable with 3-bromo or 3-chloro starting materials, where selectivity between competing halogen positions becomes problematic [3].

Kinase or PDE1 Inhibitor Lead Optimization Requiring Late-Stage C3 Diversification

For discovery programs targeting ALK5, c-Met, FLT3, CDK4, or PDE1 where the pyrazolo[4,3-b]pyridine core is a known pharmacophore [2], 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine enables late-stage functionalization of advanced intermediates bearing sensitive functionality. The superior leaving-group ability of iodide relative to bromide and chloride means that coupling reactions can be performed at lower catalyst loadings and with shorter reaction times, reducing palladium contamination in the final screening compounds—a critical quality consideration for biological assay interpretation [3].

Building Block Procurement for Enamine REAL or DNA-Encoded Library (DEL) Synthesis

The compound is cataloged by Enamine (Catalog No. EN300-88754, 95% purity) as a stock building block, making it immediately available for integration into high-throughput parallel synthesis workflows, including Enamine REAL database compounds and DNA-encoded library (DEL) productions [4]. Its validated participation in Suzuki, Heck, Stille, and Sonogashira conditions [3] means it is compatible with the diverse reaction manifolds typically employed in library production, reducing the risk of synthesis failure that can occur with less reactive bromo or chloro building blocks requiring forced conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.